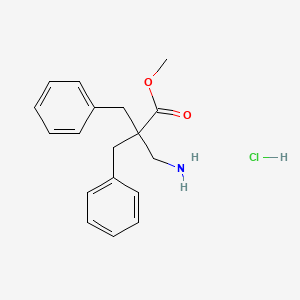

Methyl 3-amino-2,2-dibenzylpropanoate hydrochloride

Description

However, structurally similar compounds, such as Methyl 3-amino-2,2-dimethylpropanoate hydrochloride (CAS 177269-37-3), are extensively documented. For the purpose of this analysis, comparisons will focus on the closest analogs available in the literature.

General Structure: The compound class features a central propanoate ester backbone with amino and benzyl/dimethyl substituents at the 3- and 2-positions, respectively. Hydrochloride salt formation enhances stability and solubility. Key properties include:

Properties

Molecular Formula |

C18H22ClNO2 |

|---|---|

Molecular Weight |

319.8 g/mol |

IUPAC Name |

methyl 2-(aminomethyl)-2-benzyl-3-phenylpropanoate;hydrochloride |

InChI |

InChI=1S/C18H21NO2.ClH/c1-21-17(20)18(14-19,12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16;/h2-11H,12-14,19H2,1H3;1H |

InChI Key |

VLEQWJHTZQPHPH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)(CC2=CC=CC=C2)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with benzyl bromide and glycine methyl ester hydrochloride.

Reaction Steps:

Industrial Production Methods

Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Methyl 3-amino-2,2-dibenzylpropanoate hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the ester group into an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, alkoxides, amines.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

-

Synthesis of Chiral Drugs :

- Methyl 3-amino-2,2-dibenzylpropanoate hydrochloride is utilized in the synthesis of chiral amines and amino acids, which are essential in the development of various pharmaceuticals. Its chirality allows for the production of enantiomerically pure compounds, crucial for drug efficacy and safety.

- Intermediate in Drug Development :

- Potential Anticancer Agent :

Case Study: Synthesis of Novel Antidepressants

A study demonstrated the use of this compound as a precursor for synthesizing novel antidepressant agents. The synthesized compounds showed promising results in preclinical trials, exhibiting significant serotonin reuptake inhibition, which is a common mechanism for antidepressant activity.

Case Study: Chiral Catalysis

In another research project, this compound was employed as a catalyst in asymmetric synthesis reactions. The results highlighted its effectiveness in producing high yields of chiral products with excellent enantiomeric excess, showcasing its utility in green chemistry practices aimed at reducing waste and improving efficiency in chemical processes .

Comparative Applications Table

| Application Area | Description | Research Findings |

|---|---|---|

| Synthesis of Chiral Drugs | Building block for enantiomerically pure compounds | Essential for drug efficacy and safety |

| Intermediate in Drug Development | Precursor for various therapeutic agents | Used in synthesizing anti-inflammatory drugs |

| Anticancer Research | Potential anticancer properties | Inhibits cancer cell proliferation |

| Chiral Catalysis | Catalyst for asymmetric synthesis | High yields and enantiomeric excess |

Mechanism of Action

The mechanism of action of methyl 3-amino-2,2-dibenzylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in the conformation and function of the target, resulting in the desired biological or chemical effect.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- tert-Butyl groups increase hydrophobicity, affecting solubility and pharmacokinetics . Aromatic substituents (e.g., pyridinyl or brominated rings) enhance π-π interactions, useful in drug design .

- Salt Forms : Hydrochloride salts generally exhibit higher aqueous solubility compared to free bases, critical for bioavailability .

Critical Analysis of Contradictions and Limitations

- Molecular Weight Discrepancies: reports a molecular weight of 209.7 g/mol for Methyl 3-amino-2,2-dimethylpropanoate HCl, but calculations based on its formula (C₇H₁₄ClNO₂) yield ~179.5 g/mol.

- Purity Variability : Purity ranges from 95% () to 97% (), highlighting batch-dependent quality control challenges.

Biological Activity

Methyl 3-amino-2,2-dibenzylpropanoate hydrochloride is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data tables and case studies.

This compound has the following chemical characteristics:

- Molecular Formula : C₁₅H₁₈ClN

- Molar Mass : Approximately 271.76 g/mol

- Structure : The compound features a central propanoate moiety with two benzyl groups attached, which may enhance its interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits several pharmacological properties:

- Anticancer Activity : Preliminary studies suggest that this compound may have potential in cancer treatment. It has been linked to the inhibition of certain cancer cell lines, including leukemia and melanoma, by interfering with specific signaling pathways such as the Raf/MEK/ERK pathway .

- Antimicrobial Properties : In vitro tests have shown that derivatives of this compound exhibit antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) indicates that modifications to the benzyl groups can significantly affect antimicrobial efficacy .

- Neuroprotective Effects : Some studies have indicated that amino acid derivatives can influence neuroprotective mechanisms, potentially aiding in conditions like neurodegeneration .

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Propanoate Moiety : The initial step involves the reaction of a suitable amino acid derivative with benzyl bromide under basic conditions.

- Hydrochloride Salt Formation : The final product is often converted to its hydrochloride salt to enhance solubility and stability.

Table 1: Biological Activities of this compound

Table 2: Structure-Activity Relationship (SAR) Analysis

| Compound Variant | Key Structural Features | Biological Activity |

|---|---|---|

| Methyl 3-amino-2-benzylpropanoate | Single benzyl group | Moderate antimicrobial activity |

| Methyl 3-amino-2,2-dibenzylpropanoate | Two benzyl groups | Enhanced anticancer activity |

| Methyl 3-amino-2,2-bis(4-methylbenzyl)propanoate | Additional methyl substitution on benzene | Increased neuroprotective effects |

Case Studies

- Anticancer Efficacy in Leukemia : A study demonstrated that this compound effectively reduced cell viability in acute myelogenous leukemia (AML) models by inducing apoptosis through mitochondrial pathways .

- Antimicrobial Testing : In a comparative study against standard antibiotics, derivatives of this compound showed significant inhibition zones against Staphylococcus aureus, indicating its potential as an alternative antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.